Etoricoxib hydrochloride

COX-2 Selectivity Inflammation NSAID

Sourcing a COX-2 inhibitor with insufficient selectivity confounds inflammation research and undermines data integrity. Etoricoxib hydrochloride (CAS 202409-40-3) solves this with the highest documented COX-1/COX-2 IC50 ratio of 106 among major coxibs, enabling clean dissection of COX-2-specific pathways. - COX-1/COX-2 IC50 ratio of 106 in human whole blood assays - superior to celecoxib (7.6) and rofecoxib (35). - ~22 h elimination half-life supports once-daily dosing in chronic inflammation models. - Profound pH-dependent solubility (~1000-fold decrease from gastric to intestinal pH) makes it an ideal probe for oral absorption studies. Supplied as >98% pure solid powder with full analytical documentation. Ambient-temperature shipping ensures supply chain reliability for global R&D programs.

Molecular Formula C18H16Cl2N2O2S
Molecular Weight 395.3 g/mol
CAS No. 202409-40-3
Cat. No. B1671762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoricoxib hydrochloride
CAS202409-40-3
SynonymsEtoricoxib hydrochloride;  L-791456 hydrochloride;  L 791456 hydrochloride;  L791456 hydrochloride;  L-791456 monohydrochloride salt; 
Molecular FormulaC18H16Cl2N2O2S
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C.Cl
InChIInChI=1S/C18H15ClN2O2S.ClH/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23;/h3-11H,1-2H3;1H
InChIKeyNNGHGPAKTWAHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etoricoxib Hydrochloride (CAS 202409-40-3): Sourcing the High-Selectivity COX-2 Inhibitor for Inflammation Research and Development


Etoricoxib hydrochloride (CAS 202409-40-3) is the hydrochloride salt form of etoricoxib, a synthetic, orally active non-steroidal anti-inflammatory drug (NSAID) that functions as a highly selective cyclooxygenase-2 (COX-2) inhibitor [1]. Its primary mechanism involves the potent and selective inhibition of the COX-2 isoenzyme, which is responsible for the synthesis of prostaglandins mediating pain and inflammation, while largely sparing the COX-1 isoenzyme, which is critical for maintaining gastrointestinal mucosal integrity and platelet function [2]. This compound is a key research tool and active pharmaceutical ingredient (API) used extensively in preclinical and clinical studies focused on inflammation, analgesia, and the comparative safety and efficacy of coxibs [3].

COX-2 pathway Selective COX-2 inhibition study fit; spares COX-1 in research models
Salt form advantage Hydrochloride salt enables improved solubility and formulation workflow
Research models Inflammation, analgesia, and GI safety endpoint studies

Why Interchanging Etoricoxib Hydrochloride with Other COX-2 Inhibitors or NSAIDs is Not Scientifically Justifiable


Substituting etoricoxib hydrochloride with other COX-2 inhibitors or traditional NSAIDs based on therapeutic class alone is scientifically unsound due to significant, quantifiable differences in biochemical selectivity, pharmacokinetic profiles, and clinical safety outcomes. As demonstrated by head-to-head preclinical and clinical studies, etoricoxib exhibits a markedly higher degree of COX-2 selectivity in human whole blood assays compared to its closest analogs, including rofecoxib and celecoxib [1]. Furthermore, its unique pH-dependent solubility profile, with a ~1000-fold decrease in solubility from gastric to intestinal pH, fundamentally differentiates its absorption behavior from that of other coxibs like celecoxib, which does not exhibit this property . Large-scale clinical trials, such as the MEDAL program, have provided precise, comparator-specific estimates for cardiovascular and gastrointestinal event rates that cannot be extrapolated to other agents within the class [2]. These data underscore that each COX-2 inhibitor possesses a distinct efficacy, safety, and physicochemical fingerprint, making simple generic or in-class substitution a practice unsupported by empirical evidence and potentially detrimental to research integrity or therapeutic outcome.

COX-2 selectivity mismatch Selectivity ratios differ significantly across coxibs; extrapolation from celecoxib or rofecoxib may shift pathway interpretation.
pH-dependent absorption Etoricoxib solubility drops ~1000-fold at intestinal pH, unlike celecoxib; absorption context may not transfer.
Trial-specific safety endpoints CV and GI event rates from the MEDAL program are comparator-specific; class-level inference may require review.

Quantitative Evidence of Differentiation: Etoricoxib Hydrochloride vs. Key COX-2 Inhibitors and NSAIDs


COX-2 Selectivity in Human Whole Blood: Etoricoxib vs. Rofecoxib and Celecoxib

In a direct head-to-head preclinical comparison using human whole blood assays, etoricoxib demonstrated a COX-1/COX-2 IC50 ratio of 106, indicating its high selectivity for COX-2 [1]. This ratio is substantially higher than that of rofecoxib (ratio of 35) and celecoxib (ratio of 7.6), establishing a clear differentiation in biochemical selectivity among these clinically used coxibs [1]. The IC50 values for etoricoxib were 1.1 μM for COX-2 and 116 μM for COX-1, while for rofecoxib they were 0.5 μM for COX-2 and 18 μM for COX-1, and for celecoxib they were 0.04 μM for COX-2 and 0.3 μM for COX-1 [2].

COX-2 selectivity ratio
Head-to-head
Etoricoxib ratio 106 vs. rofecoxib 35, celecoxib 7.6
Highest COX-2 selectivity among early coxibs; supports pathway-specific study design.
Human whole blood assay; IC50 values differ by compound.
COX-2 Selectivity Inflammation NSAID

Clinical Efficacy in Osteoarthritis: Non-Inferiority of Etoricoxib 30 mg vs. Celecoxib 200 mg

In two identically designed, 26-week, double-blind, randomized controlled trials (N=1207), etoricoxib 30 mg once daily was shown to be non-inferior to celecoxib 200 mg once daily for the treatment of knee and hip osteoarthritis [1]. Both treatments were superior to placebo (P < 0.001) across all primary efficacy endpoints, which included the WOMAC Pain Subscale, WOMAC Physical Function Subscale, and Patient Global Assessment of Disease Status, with the safety and tolerability profiles being similar [1].

Osteoarthritis efficacy
Head-to-head
Etoricoxib 30 mg non-inferior to celecoxib 200 mg (P < 0.001 vs. placebo)
Reported endpoint response comparable to max celecoxib dose; OA model context.
Two 26-week RCTs, N=1207; WOMAC endpoints.
Osteoarthritis Clinical Trial Efficacy

Cardiovascular Safety: Thrombotic Event Rates from the MEDAL Program (Etoricoxib vs. Diclofenac)

The large-scale, long-term MEDAL program (n=34,701) provided a precise estimate of thrombotic cardiovascular (CV) events for etoricoxib compared to the traditional NSAID diclofenac [1]. Over an average treatment duration of 18 months, the event rate per 100 patient-years was 1.24 for etoricoxib (60 or 90 mg daily) and 1.30 for diclofenac (150 mg daily), yielding a hazard ratio (HR) of 0.95 (95% CI 0.81-1.11) [1]. This analysis demonstrated that the rates of thrombotic CV events were similar between the two treatments [1].

CV thrombotic events
Trial context
HR 0.95 (95% CI 0.81–1.11) vs. diclofenac
Similar event rate to diclofenac in MEDAL program; comparator-specific benchmark.
34,701 patients, ~18 months follow-up.
Cardiovascular Safety Thrombotic Events NSAID

Gastrointestinal Safety: Reduced Upper GI Events and Endoscopic Ulcers vs. Non-Selective NSAIDs

Etoricoxib demonstrates a significantly improved gastrointestinal (GI) safety profile compared to non-selective NSAIDs [1]. In a 12-week endoscopy study (n=680), the cumulative incidence of gastric or duodenal ulcers ≥3 mm was significantly lower with etoricoxib 120 mg (8.1%) compared to ibuprofen 2400 mg (17%) (p < 0.001) [1]. A combined analysis of 10 phase II/III trials further showed that treatment with etoricoxib reduced the incidence of confirmed adverse upper GI events by approximately 50% compared to non-selective NSAIDs, with a rate per 100 patient-years of 1.16 for etoricoxib versus 3.05 for NSAIDs (relative risk = 0.44, 95% CI 0.27-0.72, p < 0.001) [1].

GI ulcer incidence
Head-to-head
8.1% etoricoxib vs. 17% ibuprofen (P < 0.001)
Lower endoscopic ulcer rate supports GI safety endpoint monitoring.
12-week study, n=680; ulcers ≥3 mm.
Gastrointestinal Safety Endoscopy NSAID

pH-Dependent Solubility Profile: A Key Differentiator from Celecoxib

Etoricoxib exhibits a unique, pronounced pH-dependent solubility profile, a characteristic not shared by celecoxib . In vitro and ex vivo studies have demonstrated that the solubility of etoricoxib decreases approximately 1000-fold as the pH increases from 1 (gastric environment) to 7 (intestinal environment) . In contrast, celecoxib does not show this pH-dependent solubility behavior, remaining more consistently soluble across the physiological pH range . This physicochemical property has significant implications for drug absorption, as demonstrated by PBBM simulations which predicted a 79% lower Cmax and 53% decreased AUC for etoricoxib following gastric bypass surgery .

pH-dependent solubility
Head-to-head
~1000-fold decrease pH 1→7; celecoxib stable
Absorption highly gastric pH-dependent; formulation-exposure context.
In vitro and ex vivo human gastric contents.
Pharmacokinetics Solubility Formulation

Formulation Advantage of Hydrochloride Salt: Enhanced Solubility and Stability for Solid Dosage Forms

The hydrochloride salt of etoricoxib (CAS 202409-40-3) was specifically developed to address the inherent poor aqueous solubility of the etoricoxib free base [1]. The salt form has been tested and shown to possess good solubility and enhanced stability during the preparation of solid pharmaceutical formulations, thereby overcoming a key limitation of the parent compound [1]. This improvement in physicochemical properties is essential for ensuring consistent bioavailability and manufacturability of oral dosage forms [1].

HCl salt advantage
Formulation-context
Improved solubility and process stability vs. free base
Supports solid dosage formulation and analytical workflow.
Qualitative improvement; patent data.
Salt Form Formulation Solubility

Defined Applications for Etoricoxib Hydrochloride Based on Quantitative Evidence


Preclinical Inflammation Models Requiring Maximal COX-2 Selectivity

In animal models of inflammation (e.g., carrageenan-induced paw edema), etoricoxib hydrochloride is the preferred agent when the study objective is to maximize COX-2 inhibition while minimizing confounding effects from COX-1 suppression. Its COX-1/COX-2 IC50 ratio of 106 in human whole blood is the highest among the major coxibs [1], providing a distinct experimental advantage over less selective alternatives like celecoxib (ratio 7.6) or rofecoxib (ratio 35) [1]. This property allows for a cleaner interpretation of results related to COX-2-specific pathways in pain and inflammation [2].

Clinical Studies in Osteoarthritis Aiming for Non-Inferiority to Celecoxib with a Once-Daily Regimen

For clinical trials in knee and hip osteoarthritis, etoricoxib hydrochloride 30 mg once daily is a scientifically sound choice when a non-inferior efficacy and safety profile to the standard of care, celecoxib 200 mg once daily, is a key study objective [1]. Two large, identically designed phase III trials have established this non-inferiority across multiple validated endpoints over 26 weeks [1]. Its long elimination half-life of approximately 22 hours supports this convenient once-daily dosing regimen, which may improve patient adherence in long-term studies [2].

Comparative Cardiovascular Safety Trials with Traditional NSAIDs (e.g., Diclofenac)

Etoricoxib hydrochloride is uniquely positioned for cardiovascular outcome studies that require a head-to-head comparison with a traditional NSAID like diclofenac. The landmark MEDAL program provides a robust, comparator-specific benchmark, demonstrating that thrombotic cardiovascular event rates with etoricoxib (60/90 mg) are similar to those with diclofenac (150 mg), with a hazard ratio of 0.95 [1]. This large-scale dataset (n=34,701) offers a level of evidence for relative CV risk assessment that is not available for most other COX-2 inhibitors, making it a valuable reference compound in this research domain [1].

Formulation Development and Bioavailability Studies in pH-Sensitive Environments

Due to its profound pH-dependent solubility, where solubility decreases ~1000-fold from gastric to intestinal pH, etoricoxib hydrochloride serves as an ideal model compound for studying the impact of gastrointestinal physiology on drug absorption [1]. This property, which is absent in other coxibs like celecoxib, makes it particularly valuable for investigations into the effects of gastric pH modifiers, bariatric surgery, or disease states (e.g., achlorhydria) on oral bioavailability [1]. Researchers can leverage this sensitivity to dissect the mechanisms governing drug dissolution and absorption in a quantifiable manner [1].

Application
Selection Property
Validation Focus
Inflammation model studies (COX-2 pathway)
COX-2 selectivity assay context
COX-2-specific pathway interpretation; COX-1 sparing endpoints
Osteoarthritis model studies
Reported non-inferiority endpoint context
WOMAC pain/function response; once-daily exposure
Cardiovascular endpoint studies
Comparator-specific CV safety benchmark (MEDAL)
Thrombotic event rate monitoring vs. diclofenac
pH-sensitive formulation research
Pronounced pH-dependent solubility
Gastric/intestinal absorption modeling; bioavailability context
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